molecular formula C17H14N2O2 B2872869 2-[4-(1H-imidazol-1-ylmethyl)phenyl]benzoic acid CAS No. 929972-79-2

2-[4-(1H-imidazol-1-ylmethyl)phenyl]benzoic acid

Cat. No.: B2872869
CAS No.: 929972-79-2
M. Wt: 278.311
InChI Key: NBJIJPOKRVTYTI-UHFFFAOYSA-N
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Description

2-[4-(1H-imidazol-1-ylmethyl)phenyl]benzoic acid is an organic compound that features both an imidazole ring and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1H-imidazol-1-ylmethyl)phenyl]benzoic acid typically involves the reaction of 4-(1H-imidazol-1-ylmethyl)benzaldehyde with a suitable benzoic acid derivative. One common method includes the use of a condensation reaction followed by oxidation to form the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-[4-(1H-imidazol-1-ylmethyl)phenyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: The benzoic acid moiety can be reduced to form corresponding alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles like sodium azide (NaN₃) for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield N-oxides, while reduction of the benzoic acid moiety can produce benzyl alcohol derivatives .

Scientific Research Applications

2-[4-(1H-imidazol-1-ylmethyl)phenyl]benzoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-imidazol-1-yl)benzoic acid
  • 4-(1H-imidazol-1-ylmethyl)benzaldehyde
  • 2-(1H-imidazol-1-ylmethyl)benzoic acid

Uniqueness

2-[4-(1H-imidazol-1-ylmethyl)phenyl]benzoic acid is unique due to the presence of both an imidazole ring and a benzoic acid moiety, which confer distinct chemical properties and reactivity. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

2-[4-(imidazol-1-ylmethyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c20-17(21)16-4-2-1-3-15(16)14-7-5-13(6-8-14)11-19-10-9-18-12-19/h1-10,12H,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBJIJPOKRVTYTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)CN3C=CN=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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